molecular formula C19H21ClN2O2 B5585621 2-(4-CHLORO-2-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

2-(4-CHLORO-2-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

Cat. No.: B5585621
M. Wt: 344.8 g/mol
InChI Key: YUHQPHHFUUTSOY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone is a synthetic organic compound characterized by the presence of a chlorinated phenoxy group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Etherification: The chlorinated phenol is then reacted with an appropriate alkylating agent, such as ethylene oxide, to form the phenoxy intermediate.

    Formation of the Piperazine Derivative: The phenoxy intermediate is then reacted with 4-phenylpiperazine in the presence of a base, such as sodium hydride, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors in the central nervous system.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-phenylpiperazino)-1-ethanone
  • 2-(4-Methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone
  • 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazino)-1-ethanone

Uniqueness

2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone is unique due to the presence of both a chlorinated phenoxy group and a phenylpiperazine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The chlorinated phenoxy group enhances its reactivity in substitution reactions, while the phenylpiperazine moiety contributes to its potential pharmacological activity.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-13-16(20)7-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQPHHFUUTSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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